Cas no 52769-11-6 (octahydro-2H-1,4-benzoxazine)

octahydro-2H-1,4-benzoxazine structure
octahydro-2H-1,4-benzoxazine structure
Product name:octahydro-2H-1,4-benzoxazine
CAS No:52769-11-6
MF:C8H15NO
MW:141.210802316666
CID:358871
PubChem ID:16762484

octahydro-2H-1,4-benzoxazine Chemical and Physical Properties

Names and Identifiers

    • 2H-1,4-Benzoxazine, octahydro-
    • 3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine
    • Octahydro-2H-1,4-benzoxazine
    • 2-oxa-5-azabicyclo[4.4.0]decane
    • AC1Q1HN7
    • AGN-PC-015L7C
    • CTK1G2100
    • MolPort-002-747-007
    • Octahydro-benzo[1,4]oxazine
    • SBB014321
    • SureCN717410
    • 52769-11-6
    • SB44790
    • octahydro-2H-benzo[b][1,4]oxazine
    • 74572-19-3
    • Octahydro-2H-1,4-benzoxazine, AldrichCPR
    • AKOS005172628
    • Z397586840
    • SY045606
    • SCHEMBL717410
    • AGYZKRGPZJEWPN-UHFFFAOYSA-N
    • BS-13270
    • MFCD08273499
    • rel-(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine
    • EN300-43458
    • F1905-0627
    • DTXSID20587924
    • DTXCID70538688
    • STK520645
    • ALBB-010366
    • G22669
    • DB-092075
    • 2H-1,4-benzoxazine, octahydro-, hydrobromide
    • octahydro-2H-1,4-benzoxazine
    • MDL: MFCD08273499
    • Inchi: InChI=1S/C8H15NO/c1-2-4-8-7(3-1)9-5-6-10-8/h7-9H,1-6H2
    • InChI Key: AGYZKRGPZJEWPN-UHFFFAOYSA-N
    • SMILES: C1CCC2OCCNC2C1

Computed Properties

  • Exact Mass: 141.11545
  • Monoisotopic Mass: 141.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • PSA: 21.26

octahydro-2H-1,4-benzoxazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-43458-0.5g
octahydro-2H-1,4-benzoxazine
52769-11-6 95%
0.5g
$203.0 2023-04-24
Life Chemicals
F1905-0627-0.5g
octahydro-2H-1,4-benzoxazine
52769-11-6 95%
0.5g
$149.0 2023-11-21
SHENG KE LU SI SHENG WU JI SHU
sc-358476A-1g
Octahydro-2H-1,4-benzoxazine,
52769-11-6
1g
¥4392.00 2023-09-05
Life Chemicals
F1905-0627-2.5g
octahydro-2H-1,4-benzoxazine
52769-11-6 95%
2.5g
$492.0 2023-11-21
Life Chemicals
F1905-0627-5g
octahydro-2H-1,4-benzoxazine
52769-11-6 95%
5g
$738.0 2023-11-21
Life Chemicals
F1905-0627-10g
octahydro-2H-1,4-benzoxazine
52769-11-6 95%
10g
$1055.0 2023-11-21
Enamine
EN300-43458-2.5g
octahydro-2H-1,4-benzoxazine
52769-11-6 95%
2.5g
$448.0 2023-04-24
SHENG KE LU SI SHENG WU JI SHU
sc-358476A-1 g
Octahydro-2H-1,4-benzoxazine,
52769-11-6
1g
¥4,392.00 2023-07-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN12143-10G
octahydro-2H-1,4-benzoxazine
52769-11-6 95%
10g
¥ 6,692.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN12143-1G
octahydro-2H-1,4-benzoxazine
52769-11-6 95%
1g
¥ 1,471.00 2023-04-13

Additional information on octahydro-2H-1,4-benzoxazine

2H-1,4-Benzoxazine, Octahydro- (CAS 52769-11-6): A Comprehensive Technical Overview

2H-1,4-Benzoxazine, octahydro- (CAS 52769-11-6) is a saturated heterocyclic compound gaining increasing attention in pharmaceutical and materials science research. This bicyclic structure combines a benzene ring fused with an oxygen- and nitrogen-containing six-membered ring in its hydrogenated form. The octahydro-2H-1,4-benzoxazine scaffold presents unique chemical properties that make it valuable for various applications, particularly in drug discovery and specialty chemical synthesis.

The molecular structure of 2H-1,4-benzoxazine octahydro derivative features two chiral centers, creating opportunities for stereoselective synthesis. Recent studies highlight its potential as a building block for central nervous system (CNS) active compounds, with researchers exploring its use in developing novel therapeutic agents. The saturated nature of the octahydro benzoxazine core enhances metabolic stability compared to its aromatic counterparts, addressing a key challenge in medicinal chemistry.

In pharmaceutical applications, 52769-11-6 compound serves as a privileged scaffold for designing molecules with improved bioavailability. The hydrogenated benzoxazine structure demonstrates enhanced solubility profiles while maintaining the desired pharmacological properties. Current research focuses on optimizing synthetic routes to octahydro-2H-1,4-benzoxazine derivatives, with particular emphasis on green chemistry approaches that reduce environmental impact—a growing concern in chemical manufacturing.

The material science field has discovered valuable applications for 2H-1,4-benzoxazine octahydro form as a precursor for advanced polymers. Its ability to form stable, cross-linked networks makes it suitable for developing high-performance resins with excellent thermal stability. These materials find use in electronics encapsulation, aerospace components, and other demanding industrial applications where durability under extreme conditions is required.

Analytical characterization of octahydro benzoxazine compounds typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The 52769-11-6 material shows distinct spectral signatures that aid in quality control during production. Recent advances in process analytical technology (PAT) have enabled real-time monitoring of 2H-1,4-benzoxazine hydrogenated derivatives synthesis, improving yield and purity.

Market trends indicate growing demand for saturated heterocyclic building blocks like octahydro-2H-1,4-benzoxazine, driven by the pharmaceutical industry's need for novel molecular entities. The compound's versatility allows for structural modifications that can lead to patentable chemical space, making it attractive for intellectual property development. Several research institutions and chemical suppliers now offer custom synthesis services for 52769-11-6 based compounds to meet this increasing demand.

Environmental and safety considerations for handling 2H-1,4-benzoxazine octahydro form follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, proper ventilation and personal protective equipment are recommended when working with this material. The compound's stability profile makes it suitable for long-term storage under appropriate conditions, contributing to its practicality in research and industrial settings.

Future research directions for octahydro benzoxazine chemistry include exploring its potential in asymmetric catalysis and as a chiral auxiliary in stereoselective synthesis. The development of continuous flow processes for manufacturing 52769-11-6 derivatives represents another active area of investigation, aiming to improve efficiency and scalability. These advancements align with the chemical industry's broader goals of sustainable production and atom economy.

In conclusion, 2H-1,4-Benzoxazine, octahydro- (CAS 52769-11-6) represents an important structural motif with diverse applications across multiple scientific disciplines. Its unique combination of stability, synthetic versatility, and pharmacological relevance ensures continued interest from both academic and industrial researchers. As synthetic methodologies advance and new applications emerge, this hydrogenated benzoxazine compound will likely play an increasingly significant role in the development of innovative chemical solutions.

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(CAS:52769-11-6)octahydro-2H-1,4-benzoxazine
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Purity:99%/99%/99%
Quantity:1.0g/5.0g/10.0g
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